Technical Whitepaper: Quinine 1,1'-Di-N-oxide
Technical Whitepaper: Quinine 1,1'-Di-N-oxide
Synthesis, Characterization, and Pharmacological Relevance
Executive Summary
Quinine 1,1'-di-N-oxide (Quinine Bis-N-oxide) represents the exhaustive oxidation product of the antimalarial alkaloid quinine. While the mono-N-oxide (quinuclidine N-oxide) is a recognized metabolite and degradation product, the di-N-oxide—bearing oxygen atoms on both the quinuclidine (aliphatic) and quinoline (aromatic) nitrogen atoms—possesses distinct physicochemical properties and reactivity profiles.
This technical guide provides a rigorous framework for the synthesis, isolation, and characterization of Quinine 1,1'-di-N-oxide. It addresses the specific challenges of regioselective oxidation and the photochemical instability inherent to quinoline N-oxides, offering a self-validating protocol for researchers.
Chemical Structure & Properties
The formation of the di-N-oxide introduces two polar coordinate covalent bonds (N⁺–O⁻) into the lipophilic quinine scaffold, significantly altering its solubility and electronic distribution.
Physicochemical Profile
| Property | Value / Description |
| Chemical Name | Quinine 1,1'-di-N-oxide |
| Molecular Formula | C₂₀H₂₄N₂O₄ |
| Molecular Weight | 356.42 g/mol (approx. +32 Da vs. Quinine) |
| Solubility | High in polar protic solvents (MeOH, H₂O); Low in non-polar solvents (Hexane, Et₂O). |
| pKa | Significantly reduced basicity compared to Quinine due to N-oxidation of the basic quinuclidine nitrogen. |
| UV/Vis Spectrum | Bathochromic shift (Red shift) in the quinoline absorption band due to the N-oxide conjugation. |
Structural Analysis (Regiochemistry)
Quinine contains two nitrogen centers with distinct nucleophilicity:
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N1 (Quinuclidine): A highly basic, steric tertiary amine. It is the first site of oxidation.
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N1' (Quinoline): A less basic, aromatic nitrogen. Oxidation here requires forcing conditions (excess oxidant/time) to overcome the lower nucleophilicity.
Synthesis & Experimental Protocols
Mechanistic Pathway
The synthesis follows a stepwise oxidation. The kinetic product is the N1-oxide, while the thermodynamic driving force of excess oxidant yields the N1,N1'-dioxide.
Figure 1: Stepwise oxidation pathway of Quinine to its Di-N-oxide derivative.
Synthesis Protocol: m-CPBA Oxidation
Objective: To synthesize and isolate Quinine 1,1'-di-N-oxide with >95% purity.
Reagents:
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Quinine (free base)
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m-Chloroperbenzoic acid (m-CPBA), 77% max
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Dichloromethane (DCM)
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Sodium bicarbonate (sat. aq.)
Step-by-Step Methodology:
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Preparation: Dissolve Quinine (1.0 eq, 3.08 mmol) in DCM (30 mL) in a round-bottom flask. Cool to 0°C in an ice bath.
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Addition: Add m-CPBA (2.5 eq, 7.7 mmol) portion-wise over 15 minutes. The excess ensures oxidation of the less reactive quinoline nitrogen.
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Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 24 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The di-N-oxide will appear as the most polar spot (lowest Rf).
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Workup (Critical):
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Quench the reaction with saturated NaHCO₃ to neutralize m-chlorobenzoic acid byproduct.
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Extract the aqueous layer with DCM (3x). Note: Due to high polarity, the di-N-oxide may partition into the aqueous phase; salting out with NaCl may be required.
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Purification: Concentrate the organic layer. Purify via column chromatography using a gradient of DCM → 10% MeOH/DCM.
Validation Check:
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MS (ESI+): Look for [M+H]⁺ peak at m/z 357.
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¹H-NMR: Expect a significant downfield shift of the aromatic protons (quinoline ring) and the bridgehead proton near the quinuclidine nitrogen compared to the starting material.
Stability & Photochemistry (Critical Handling)
Researchers must be aware that quinoline N-oxides are photochemically active . Upon exposure to UV light, Quinine 1,1'-di-N-oxide is susceptible to rearrangement, potentially compromising sample integrity during storage or analysis.
Photochemical Rearrangement Mechanism
The aromatic N-oxide moiety can undergo a light-induced rearrangement to form a carbostyril (2-quinolone) derivative or undergo ring expansion/contraction (Buchardt's mechanism).
Figure 2: Photochemical degradation pathway of the aromatic N-oxide moiety.
Handling Recommendation: Store all samples in amber vials wrapped in aluminum foil at -20°C. Perform all synthesis and purification steps under low-light conditions.
Analytical Characterization
To confirm the identity of Quinine 1,1'-di-N-oxide, use the following multi-modal approach.
Mass Spectrometry (LC-MS/MS)
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Ionization: ESI Positive Mode.
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Parent Ion: 357.2 m/z ([M+H]⁺).
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Fragmentation Pattern:
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Loss of Oxygen (-16 Da): m/z 341 (Mono-N-oxide).
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Loss of second Oxygen (-16 Da): m/z 325 (Quinine).
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This sequential loss of oxygen is characteristic of N-oxides.
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Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃/MeOD):
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H-2' (Quinoline): Deshielded (shifted downfield) due to the adjacent N⁺-O⁻ dipole.
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Quinuclidine Protons: The protons adjacent to the aliphatic nitrogen will show significant downfield shifts compared to Quinine, confirming oxidation at the aliphatic center.
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References
- Ochiai, E. (1967). Aromatic Amine Oxides. Elsevier.
- Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press. (Comprehensive review of N-oxide reactivity and photochemical rearrangements).
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U.S. National Library of Medicine. (n.d.). Quinine - Compound Summary. PubChem. Retrieved from [Link] (Source for parent compound physicochemical data).
- World Health Organization. (2014). Guidelines for the treatment of malaria. (Contextual reference for Quinine pharmacology).
